(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) is the trianion of phytyl diphosphate. It is a conjugate base of an (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate.
Scientific Research Applications
Enzymatic Reactions and Substrate Specificity
- A study by Nagaki et al. (2000) investigated the enzymatic reactions of E-3-methylhex-3-enyl diphosphate with farnesyl diphosphate using undecaprenyl diphosphate synthase (UPS) from Micrococcus luteus B-P 26. This work explored the reactivity of homoallylic substrates in enzymatic processes (Nagaki et al., 2000).
Biodegradation and Environmental Impact
- Grossi et al. (1998) examined the biodegradation of E-Phytol in anaerobic sediment slurries, revealing how it is rapidly biodegraded by a mixed bacterial community to various isomers, highlighting important pathways in the anaerobic degradation of phytol in bacterially active environments (Grossi et al., 1998).
Synthesis and Structural Studies
- Amslinger et al. (2002) synthesized (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, an intermediate in the nonmevalonate terpene biosynthetic pathway. This highlights the compound's role in biosynthetic processes (Amslinger et al., 2002).
Isomer Analysis
- Rontani and Aubert (2005) studied the mass spectral fragmentation of isomeric allylic diols derived from chlorophyll phytyl side-chain photo- and autoxidation, which contributes to understanding the molecular transformations and degradation pathways of chlorophyll derivatives (Rontani & Aubert, 2005).
Exploration of Medium-Chain Prenyl Diphosphate Synthases
- Nagaki et al. (2003) investigated the substrate specificities of medium-prenylchain elongating enzymes, providing insights into the reactivity and specificity of certain enzyme classes to substrates like (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate(3-) (Nagaki et al., 2003).
Properties
Molecular Formula |
C20H39O7P2-3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[oxido-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b20-15+ |
InChI Key |
ITPLBNCCPZSWEU-HMMYKYKNSA-K |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.